3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Catalog No.
S8433325
CAS No.
M.F
C14H11BrO3
M. Wt
307.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic ac...

Product Name

3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

IUPAC Name

2-bromo-4-(3-methoxyphenyl)benzoic acid

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

InChI

InChI=1S/C14H11BrO3/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)

InChI Key

BSHLVCPTMFJOAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Br

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Br

3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound features a bromine atom at the 3-position, a methoxy group at the 3'-position, and a carboxylic acid group at the 4-position of the biphenyl structure. Its molecular formula is C14H11BrO3C_{14}H_{11}BrO_3, and it has a molecular weight of approximately 307.14 g/mol . The unique arrangement of these functional groups imparts distinct chemical properties and reactivity, making it useful in various

The reactivity of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is influenced by its functional groups:

  • Bromine Atom: Acts as a leaving group in nucleophilic substitution reactions.
  • Methoxy Group: Functions as an electron-donating group, enhancing the compound's reactivity towards electrophiles.
  • Carboxylic Acid Group: Participates in acid-base reactions, forming salts and esters.

These characteristics enable the compound to undergo various chemical transformations, such as esterification, amidation, and substitution reactions.

The synthesis of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves:

  • Bromination: The starting material, 3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid, is brominated using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like para-toluenesulfonic acid (TsOH) in a suitable solvent like methanol.
  • Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Industrial production methods may scale up these synthetic routes while optimizing reaction conditions to maximize yield and purity.

3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is utilized in various fields:

  • Organic Synthesis: Acts as a building block for synthesizing more complex molecules and materials, including pharmaceuticals and polymers.
  • Material Science: Used in producing advanced materials such as liquid crystals and organic semiconductors.
  • Biological Research: Serves as a model compound for studying the effects of brominated derivatives on biological systems .

Interaction studies involving 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid focus on its reactivity with biological targets. Preliminary research suggests that brominated biphenyls can interact with enzymes or receptors, potentially influencing biochemical pathways. Further studies are necessary to elucidate the specific interactions and mechanisms involved .

Several compounds share structural similarities with 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-4-methoxybiphenyl-4-carboxylic acidLacks carboxylic acid at the 4-positionDifferent positioning of functional groups
3-Bromo-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acidHydroxy group replaces methoxy groupAlters hydrogen bonding potential
4-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acidBromine atom at the 4-positionChanges electronic distribution
2-Bromo-3'-methoxy-1,1'-biphenylBromine at the 2-positionDifferent reactivity due to positional changes

Uniqueness: The specific arrangement of functional groups in 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid allows for diverse chemical transformations and applications across various fields. Its unique structure contributes to its distinct chemical properties compared to other similar compounds .

Biphenyl carboxylic acids have been integral to organic synthesis since the early 20th century, with their structural versatility enabling applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms, such as bromine, into biphenyl systems emerged as a strategy to modulate electronic properties and enhance binding affinity in drug-receptor interactions. For instance, derivatives like 4'-bromo-3'-methoxybiphenyl-3-carboxylic acid (PubChem CID: 53216645) demonstrate how halogenation improves thermal stability and metabolic resistance. The Suzuki-Miyaura cross-coupling reaction, first reported in 1979, revolutionized access to these compounds by enabling efficient aryl-aryl bond formation.

Structural Significance of Halogen-Substituted Biphenyl Systems

The bromine atom at the 3-position of 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid introduces steric hindrance and electron-withdrawing effects, which stabilize the molecule against nucleophilic attack. Comparative studies with non-halogenated analogs reveal a 15–20% increase in melting points and a 30% enhancement in oxidative stability. The biphenyl core’s planar geometry facilitates π-π stacking interactions with aromatic residues in biological targets, as observed in crystal structures of enzyme-inhibitor complexes.

Role of Methoxy and Carboxylic Acid Functional Groups in Molecular Design

The methoxy group at the 3'-position acts as an electron-donating substituent, increasing the electron density of the biphenyl system and enhancing solubility in polar solvents. This group also participates in hydrogen bonding with proximal amino acid residues, as demonstrated in molecular docking studies of carbazole alkaloids. The carboxylic acid moiety at the 4-position serves dual roles: (1) it enables salt formation for improved bioavailability, and (2) it acts as a hydrogen bond donor in enzyme active sites, critical for inhibitory activity.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

305.98916 g/mol

Monoisotopic Mass

305.98916 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

Explore Compound Types